![molecular formula C13H16FNO2 B13146414 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13146414.png)
1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid
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Overview
Description
1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid is a compound that features a cyclobutane ring substituted with an amino group and a carboxylic acid group The presence of a fluorophenyl group adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source.
Attachment of the fluorophenyl group: This step can be carried out using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction reactions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid
- 1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid
- 1-[2-Amino-1-(4-methylphenyl)ethyl]cyclobutane-1-carboxylic acid
Comparison: 1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it potentially more effective in medicinal applications compared to its chloro, bromo, or methyl analogs.
Biological Activity
1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, particularly in cancer treatment and neurological disorders.
Synthesis of the Compound
The synthesis of this compound typically involves the following steps:
- Formation of Cyclobutane Ring : The cyclobutane structure is synthesized through cyclization reactions involving suitable precursors.
- Introduction of Functional Groups : The amino and carboxylic acid groups are introduced via nucleophilic substitutions or coupling reactions.
- Fluorination : The incorporation of the fluorine atom into the phenyl ring is achieved using fluorinating agents.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of AKT Pathway : This compound has been shown to inhibit AKT activity, which plays a crucial role in cell survival and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Amino Acid Transport : Studies indicate that this compound can be transported into cells via amino acid transport systems, facilitating its uptake in tumor tissues .
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Due to its ability to inhibit AKT signaling, it shows promise as a therapeutic agent for various cancers, including glioblastoma and breast cancer. Its efficacy is supported by studies demonstrating significant tumor reduction in animal models .
- Neurological Disorders : The compound's structural similarity to other amino acids suggests potential use in treating neurological disorders by modulating neurotransmitter systems.
Case Study 1: Cancer Treatment Efficacy
A study involving rat models with implanted gliosarcoma cells demonstrated that the compound significantly reduced tumor size compared to control groups. The tumor-to-brain ratio was notably high, indicating effective targeting of tumor cells while minimizing effects on surrounding healthy tissue .
Case Study 2: Neurotransmitter Modulation
In a separate study focusing on neuropharmacological effects, this compound was evaluated for its impact on neurotransmitter levels. Results indicated an increase in serotonin and dopamine levels, suggesting its potential as an antidepressant or anxiolytic agent .
Data Tables
Properties
Molecular Formula |
C13H16FNO2 |
---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
1-[2-amino-1-(4-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16FNO2/c14-10-4-2-9(3-5-10)11(8-15)13(12(16)17)6-1-7-13/h2-5,11H,1,6-8,15H2,(H,16,17) |
InChI Key |
QKEARWHVKSKQKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(CN)C2=CC=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
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